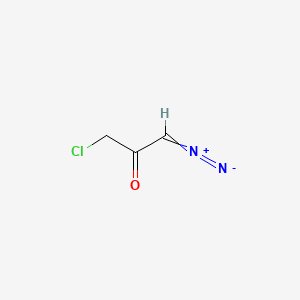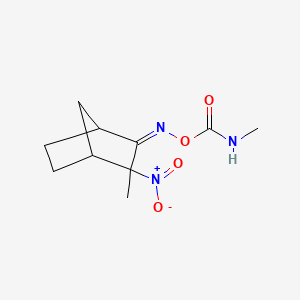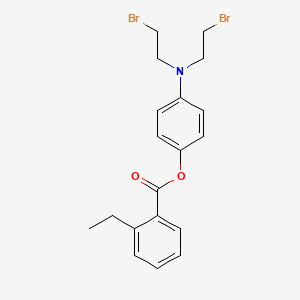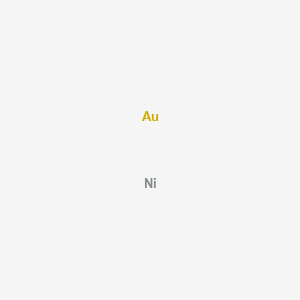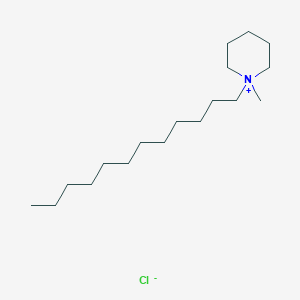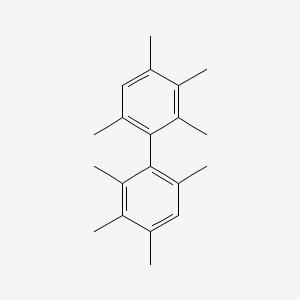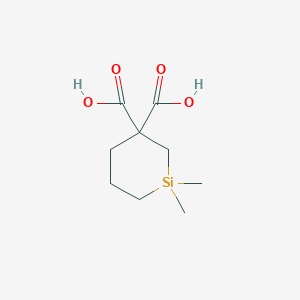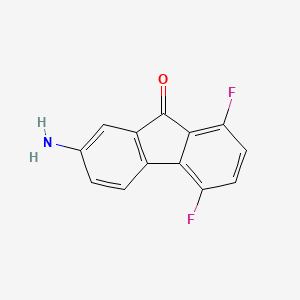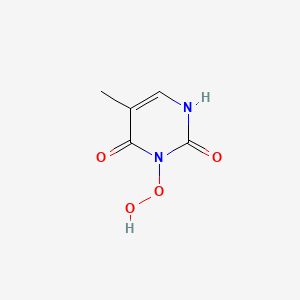
2,2,2-Trifluoroethyl 7-methoxy-2-oxochromene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoroethyl 7-methoxy-2-oxochromene-3-carboxylate is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of trifluoroethyl and methoxy groups in the compound enhances its chemical stability and biological activity.
Méthodes De Préparation
The synthesis of 2,2,2-Trifluoroethyl 7-methoxy-2-oxochromene-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with 7-methoxy-2-oxochromene-3-carboxylic acid and 2,2,2-trifluoroethanol.
Esterification Reaction: The carboxylic acid group of 7-methoxy-2-oxochromene-3-carboxylic acid is esterified with 2,2,2-trifluoroethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Reaction Conditions: The reaction is typically carried out under reflux conditions for several hours to ensure complete esterification.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Analyse Des Réactions Chimiques
2,2,2-Trifluoroethyl 7-methoxy-2-oxochromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Applications De Recherche Scientifique
2,2,2-Trifluoroethyl 7-methoxy-2-oxochromene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is used in the development of new drugs due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: It is used as a probe in biological studies to understand the interaction of chromene derivatives with biological targets.
Material Science: The compound is used in the synthesis of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Chemical Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of 2,2,2-Trifluoroethyl 7-methoxy-2-oxochromene-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can inhibit enzymes or receptors involved in various biological pathways, leading to its therapeutic effects. The trifluoroethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets.
Comparaison Avec Des Composés Similaires
2,2,2-Trifluoroethyl 7-methoxy-2-oxochromene-3-carboxylate can be compared with other similar compounds such as:
2,2,2-Trifluoroethyl methacrylate: Both compounds contain the trifluoroethyl group, but 2,2,2-Trifluoroethyl methacrylate is primarily used in polymer chemistry.
7-Methoxy-2-oxochromene-3-carboxylic acid: This compound lacks the trifluoroethyl group and has different chemical properties and biological activities.
2,2,2-Trifluoroethyl acrylate: Similar to 2,2,2-Trifluoroethyl methacrylate, this compound is used in the synthesis of polymers and coatings.
The unique combination of the trifluoroethyl and methoxy groups in this compound makes it a valuable compound in various scientific research applications.
Propriétés
Numéro CAS |
7047-22-5 |
|---|---|
Formule moléculaire |
C13H9F3O5 |
Poids moléculaire |
302.20 g/mol |
Nom IUPAC |
2,2,2-trifluoroethyl 7-methoxy-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C13H9F3O5/c1-19-8-3-2-7-4-9(12(18)21-10(7)5-8)11(17)20-6-13(14,15)16/h2-5H,6H2,1H3 |
Clé InChI |
AAHHDNARZAEWRJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)OCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


